1-hexadecyl-3-methylimidazolium bromide

Description

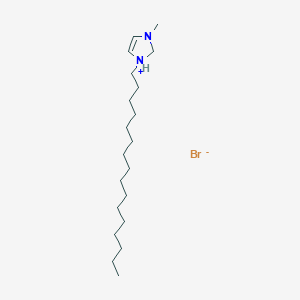

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-19H,3-17,20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STESGJHDBJZDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30768020 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132361-22-9 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30768020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide, often abbreviated as [C16MIM]Br, is a prominent member of the imidazolium-based ionic liquid family. Its unique molecular architecture, featuring a hydrophilic imidazolium head and a long, hydrophobic 16-carbon alkyl tail, imparts an amphiphilic character.[1][2] This structure allows it to act as a surfactant, forming micelles in solution and exhibiting interesting interfacial properties.[1][2] These characteristics, combined with the typical properties of ionic liquids such as low vapor pressure and high thermal stability, make [C16MIM]Br a compound of significant interest in diverse fields including materials science, catalysis, extraction processes, and nanotechnology.[1][2] This guide provides an in-depth overview of its core physicochemical properties, supported by detailed experimental protocols.

Physicochemical Properties

The fundamental properties of this compound are summarized in the following tables.

Table 1: General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-hexadecyl-3-methyl-1H-imidazol-3-ium bromide | N/A |

| CAS Number | 132361-22-9 | [1] |

| Molecular Formula | C₂₀H₃₉BrN₂ | N/A |

| Molecular Weight | 387.44 g/mol | N/A |

| Appearance | White to light yellow powder or crystalline solid | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Melting Point | 42 - 68 °C | [1] |

| Thermal Stability | Decomposition onset typically >150 °C | [1] |

Note: The thermal stability of imidazolium-based ionic liquids can be influenced by the nature of the anion and long-term exposure to elevated temperatures may cause degradation even below the reported onset temperature.[3][4]

Table 3: Solution Properties (Aqueous)

| Property | Value | Source(s) |

| Solubility | Soluble in some polar solvents; solubility in non-polar organic solvents is enhanced compared to shorter-chain analogues. | [1] |

| Critical Micelle Concentration (CMC) | Estimated Range: 0.4 - 0.9 mM | [5][6][7] |

| Surface Tension | Decreases with increasing concentration below the CMC. | [5][7] |

Note: A precise CMC value for [C16MIM]Br is not consistently reported. The provided range is an estimate based on the CMC of the structurally similar surfactant Hexadecyltrimethylammonium bromide (CTAB) (0.92 mM) and the aggregation concentration of 1,2-dimethyl-3-N-hexadecyl imidazolium tetrafluoroborate (approx. 0.4 mM). Literature suggests the CMC for 1-alkyl-3-methylimidazolium bromides falls between that of traditional cationic and anionic surfactants with the same alkyl chain length.[5][6][7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis: Alkylation of 1-Methylimidazole

The most common synthesis route is the quaternization of 1-methylimidazole with 1-bromohexadecane.[1]

Methodology:

-

Reaction Setup: To a solution of dichloromethane (e.g., 30 mL) in a round-bottom flask, add 1-methylimidazole (1.0 eq., e.g., 0.14 mol) and 1-bromohexadecane (1.0-1.1 eq., e.g., 0.15 mol).

-

Reaction Conditions: The mixture is stirred at a moderately elevated temperature (e.g., 350 K / 77 °C) for an extended period (e.g., 48 hours) under an inert nitrogen atmosphere to prevent side reactions.

-

Isolation: After the reaction is complete, the solvent (dichloromethane) is removed from the resulting clear solution using a rotary evaporator under reduced pressure.

-

Purification & Crystallization: The crude product is washed with a solvent like ethyl acetate to remove any unreacted starting materials. Colorless crystals of the final product can be obtained by slow evaporation of a solution in a suitable solvent, such as ethyl acetate, over several days.

Determination of Critical Micelle Concentration (CMC) by Conductivity

The CMC can be determined by measuring the change in the conductivity of the solution as a function of surfactant concentration. Below the CMC, conductivity increases linearly as individual ions are added. After micelle formation begins, the slope of the conductivity versus concentration plot changes, as the micelles and their bound counterions are less mobile than the free ions. The intersection of the two linear portions of the plot indicates the CMC.[8][9]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of [C16MIM]Br in deionized water (e.g., 10 mM).

-

Sample Preparation: Prepare a series of dilutions from the stock solution, covering a concentration range both below and well above the expected CMC (e.g., 0.05 mM to 5 mM).

-

Temperature Control: Place the samples in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25 °C), as conductivity is temperature-dependent.

-

Measurement: Calibrate the conductivity meter with standard KCl solutions. Measure the specific conductance of the deionized water blank and then each prepared dilution, ensuring the conductivity cell is rinsed with the respective solution before measurement.

-

Data Analysis: Plot the specific conductance (κ) as a function of the [C16MIM]Br concentration. The plot will show two distinct linear regions. Fit straight lines to the data points in each region. The concentration at which these two lines intersect is the CMC.

Thermal Stability Analysis by Thermogravimetry (TGA)

Thermogravimetric Analysis (TGA) is used to measure the thermal stability of a material by monitoring its mass change as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: Prior to analysis, the ionic liquid sample should be thoroughly dried under vacuum (e.g., for 48-96 hours) to remove any absorbed water, which could interfere with the measurement.

-

Instrument Setup: Place a small, accurately weighed amount of the dried sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

-

Analysis Conditions (Ramped):

-

Purge Gas: Use an inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 5 or 10 °C/min).[3]

-

-

Data Analysis: The TGA instrument records the sample weight as a function of temperature. The onset decomposition temperature is typically determined as the temperature at which a significant mass loss begins.

Structure-Property Relationship

The dual chemical nature of the [C16MIM]Br molecule is the foundation of its functionality as a surfactant.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ajer.org [ajer.org]

- 4. researchgate.net [researchgate.net]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

1-hexadecyl-3-methylimidazolium bromide synthesis from 1-bromohexadecane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16MIM]Br) from 1-bromohexadecane and 1-methylimidazole. The document provides a comprehensive overview of the synthetic protocol, including reaction conditions, purification methods, and characterization data, presented in a format tailored for scientific and research applications.

Introduction

This compound is a member of the imidazolium class of ionic liquids, characterized by a 16-carbon alkyl chain attached to the imidazolium cation and a bromide anion.[1] This structure imparts an amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic hexadecyl tail, leading to surfactant-like properties.[1] Typically a white to light yellow powder or crystalline solid, its melting point generally falls within the range of 42-68°C.[1] This ionic liquid exhibits good thermal stability, with decomposition temperatures often exceeding 150°C.[1] Its applications are diverse, spanning catalysis, material science, and extraction processes.[1] The synthesis is achieved through the quaternization of 1-methylimidazole with 1-bromohexadecane.[1][2]

Synthetic Pathway

The core of the synthesis involves a bimolecular nucleophilic substitution (SN2) reaction, where the nitrogen atom of the 1-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon of 1-bromohexadecane. This results in the formation of the 1-hexadecyl-3-methylimidazolium cation and the displacement of the bromide anion.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound.

General Alkylation Procedure

This protocol is a standard method for the synthesis of 1-alkyl-3-methylimidazolium bromides.

Materials:

-

1-Methylimidazole (purity ≥99%)

-

1-Bromohexadecane (purity ≥97%)

-

Dichloromethane (DCM, purity ≥99.9%) or Ethyl Acetate (EtAc, purity ≥99.5%)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer with heating plate

-

Condenser

-

Vacuum evaporator

Procedure:

-

To a stirred solution of dichloromethane (30 ml), add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol).[3]

-

Heat the mixture to 350 K (77°C) and stir for 48 hours under a nitrogen atmosphere.[3]

-

After the reaction is complete, evaporate the solvent under vacuum to obtain the crude product.[3]

-

Wash the resulting product with ethyl acetate and dry in a vacuum oven for 24 hours.[2]

-

For further purification, colorless crystals can be obtained by slow evaporation from an ethyl acetate solution over a period of two weeks.[3]

Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction.

Materials:

-

1-Methylimidazole

-

1-Bromohexadecane

Equipment:

-

Microwave reactor

Procedure:

-

Combine 1-methylimidazole and 1-bromohexadecane in a mole ratio of 1:1.1 in a microwave-safe reaction vessel.[4]

-

Heat the mixture to 70-80°C and irradiate for 10-20 minutes.[4]

-

The product is obtained directly and can be further purified as described in the general procedure.

Data Presentation

The following tables summarize the quantitative data from the synthesis of this compound and its characterization.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Methylimidazole | 0.14 mol | [3] |

| 1-Bromohexadecane | 0.15 mol | [3] |

| Solvent | ||

| Dichloromethane | 30 ml | [3] |

| Reaction Conditions | ||

| Temperature | 350 K (77°C) | [3] |

| Time | 48 hours | [3] |

| Atmosphere | Nitrogen | [3] |

| Product | ||

| Yield | 83% | [3] |

| Melting Point | 339.15 K (66°C) | [3] |

| Analytical Data | Result | Reference |

| Elemental Analysis | ||

| Calculated (%) for C₂₀H₄₁BrN₂O₁ | C, 59.19; H, 10.11; N, 6.90 | [3] |

| Found (%) | C, 59.47; H, 9.98; N, 7.02 | [3] |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

The diagram below illustrates the SN2 reaction mechanism for the formation of this compound.

Caption: SN2 reaction mechanism for the synthesis of the ionic liquid.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Hexadecyl-3-methylimidazolium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 1-Hexadecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide (CAS Number: 132361-22-9), often abbreviated as [C16MIM]Br, is a prominent member of the imidazolium-based ionic liquids. Its unique molecular structure, featuring a hydrophilic imidazolium head and a long, hydrophobic hexadecyl tail, imparts amphiphilic properties, making it a subject of significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and application, and insights into its biological activities and mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in chemistry, material science, and drug development.

Physicochemical Properties

This compound is typically a white to light yellow powder or crystalline solid at room temperature.[1] Its properties are tunable by altering the alkyl chain length or the anion, a key advantage of imidazolium-based ionic liquids.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 132361-22-9 | [3] |

| Molecular Formula | C₂₀H₃₉BrN₂ | [3] |

| Molecular Weight | 387.44 g/mol | [4] |

| Appearance | White to light yellow powder or crystalline solid | [1] |

| Melting Point | 42-68 °C | [1] |

| Decomposition Temperature | Onset often reported above 150°C | [1] |

| Purity | Typically >97% for research grades | [1] |

Table 2: Solubility and Density

| Property | Description | Reference |

| Solubility | The long hexadecyl chain enhances its solubility in less polar organic solvents compared to shorter-chain imidazolium salts, while it maintains some solubility in polar solvents.[1] | [1] |

| Density | Data for the closely related 1-Hexyl-3-methylimidazolium bromide is 1.271 g/cm³ at 26 °C. Density generally decreases with increasing temperature and longer alkyl chain length.[5][6] | [5][6] |

Table 3: Spectral Data (General Information)

| Technique | Description | Reference |

| NMR | Used to confirm the structure and assess purity. 1H NMR and 13C NMR are standard characterization techniques.[1][4] | [1][4] |

| FTIR | Utilized to identify functional groups and confirm the structure of the imidazolium ring and alkyl chain.[1] | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of N-methylimidazole with 1-bromohexadecane.[1] A detailed protocol for the synthesis of its monohydrate form is provided below.

Experimental Protocol: Synthesis of this compound Monohydrate [7]

-

Reaction Setup: To a stirred solution of dichloromethane (30 ml), add 1-methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol).

-

Reaction Conditions: Stir the mixture at 350 K for 48 hours under a nitrogen atmosphere.

-

Solvent Removal: After the reaction is complete, evaporate the resulting clear solution under vacuum.

-

Crystallization: Obtain colorless crystals suitable for X-ray analysis by slow evaporation from an ethyl acetate solution over a period of two weeks.

-

Yield: The reported yield for this method is 83%.

-

Characterization: The final product can be characterized using techniques such as NMR, FTIR, and elemental analysis to confirm its structure and purity.[1]

Application in Extraction of Polycyclic Aromatic Hydrocarbons (PAHs)

Aqueous solutions containing aggregates of this compound can be used as an effective medium for the extraction of PAHs from sediments, often accelerated by focused microwave-assisted extraction (FMAE).[8][9]

Experimental Protocol: Focused Microwave-Assisted Extraction of PAHs [8]

-

Extraction Medium Preparation: Prepare an aqueous solution of this compound (e.g., 45 mM).

-

Sample Preparation: Place a small amount of the sediment sample (e.g., 0.1 g) into the extraction vessel.

-

Extraction: Add the extracting solution (e.g., 9 mL) to the vessel and perform focused microwave-assisted extraction for a short duration (e.g., 6 minutes).

-

Analysis: Following extraction, the sample can be analyzed directly by High-Performance Liquid Chromatography (HPLC) with fluorescence detection without the need for a clean-up step to remove the ionic liquid.

Biological Activities and Mechanism of Action

Imidazolium-based ionic liquids, including this compound, have demonstrated significant antimicrobial and cytotoxic activities. The biological effects are closely linked to the length of the alkyl chain, with longer chains generally exhibiting higher activity up to a certain point (the "cut-off effect").[10][11]

Antimicrobial Activity

The antimicrobial action of these compounds is attributed to their surfactant-like properties, which enable them to disrupt microbial cell membranes.[10][11] The introduction of a longer alkyl substituent on the imidazolium cation generally leads to a lower minimal inhibitory concentration (MIC).[10][11] Studies on similar compounds have shown efficacy against a range of bacteria, including Staphylococcus aureus, and fungi.[12][13]

Cytotoxicity and Proposed Mechanism of Action

Research on related imidazolium ionic liquids suggests that their cytotoxic effects on mammalian cells, including cancer cell lines, are mediated through the induction of apoptosis.[14] The proposed mechanism involves the disruption of the cell membrane, leading to increased permeability. This initial event is thought to trigger downstream apoptotic signaling pathways. While a specific pathway for this compound has not been fully elucidated, studies on other imidazolium bromides (e.g., 1-methyl-3-octylimidazolium bromide) point towards the involvement of the mitochondrial pathway of apoptosis.[15]

This pathway is characterized by:

-

Induction of Oxidative Stress: Generation of reactive oxygen species (ROS).[15]

-

Mitochondrial Membrane Disruption: Leading to the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO.[15]

-

Modulation of Bcl-2 Family Proteins: Altering the balance between pro-apoptotic and anti-apoptotic members.[15]

-

Activation of Caspases: The executioners of apoptosis.

Furthermore, the death receptor pathway, involving TNF-α and Fas/FasL, may also be implicated in the apoptosis induced by these compounds.[15]

Applications in Drug Development and Research

The unique properties of this compound make it a versatile tool in research and a potential component in drug delivery systems.

-

Surfactant and Emulsifier: Its amphiphilic nature makes it suitable for use in formulations requiring emulsification or for applications at interfaces.[2]

-

Nanoparticle Synthesis: It can be used as a stabilizing agent or a template in the formation of nanoparticles.[1]

-

Drug Delivery: Its ability to interact with cell membranes suggests potential applications in enhancing drug permeation or as a component of novel drug delivery vehicles.

-

Antimicrobial Agent: Its inherent antimicrobial properties are being explored for the development of new disinfectants and antimicrobial materials.[10]

-

Catalysis: Like many ionic liquids, it can serve as a solvent or catalyst in various chemical reactions.[1]

Conclusion

This compound is a multifaceted ionic liquid with a growing number of applications in scientific research and development. Its well-defined physicochemical properties, coupled with its significant biological activities, make it a compound of interest for chemists, material scientists, and drug development professionals. This guide provides a foundational understanding of this compound, offering detailed data and protocols to facilitate further research and innovation. As with any active compound, appropriate safety precautions should be taken during handling and experimentation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C20H39BrN2 | CID 2846928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-åå åº-3-ç²åºåªå溴ç--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 5. 1-Hexyl-3-methylimidazolium bromide, >99% | IoLiTec [iolitec.de]

- 6. researchgate.net [researchgate.net]

- 7. 1-Hexadecyl-3-methylimidazolium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The ionic liquid this compound as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 14. Cytotoxicity of 1-dodecyl-3-methylimidazolium bromide on HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Insight into the negative impact of ionic liquid: A cytotoxicity mechanism of 1-methyl-3-octylimidazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-hexadecyl-3-methylimidazolium bromide

This guide provides a comprehensive overview of the molecular structure and properties of 1-hexadecyl-3-methylimidazolium bromide, a compound of significant interest to researchers and scientists in the field of drug development and material science.

Molecular Properties

This compound is an ionic liquid characterized by a positively charged imidazolium ring and a bromide anion. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₉BrN₂ | PubChem[1], ChemBK[2] |

| Molecular Weight | 387.44 g/mol | Lanzhou Greenchem ILs[3], Alfa Chemistry[4], ChemBK[2] |

| IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium bromide | PubChem[1] |

| CAS Number | 132361-22-9 | PubChem[1], ChemBK[2] |

Molecular Structure

The structure of this compound consists of an imidazolium ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. One nitrogen atom is bonded to a methyl group, and the other is bonded to a hexadecyl (or cetyl) group, a long alkyl chain with 16 carbon atoms. The positive charge is delocalized over the imidazolium ring. This cationic structure is ionically bonded to a bromide anion.

Caption: Molecular structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound can be found in various scientific literature. A general synthetic route involves the quaternization of 1-methylimidazole with 1-bromohexadecane.

Synthesis of this compound:

-

Reactants: 1-methylimidazole and 1-bromohexadecane are used as the primary reactants.

-

Solvent: A suitable solvent such as acetonitrile or toluene is typically used.

-

Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. The final product is dried under vacuum to yield a white solid or a viscous liquid.

Characterization:

The synthesized compound is typically characterized by various spectroscopic techniques to confirm its structure and purity:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the imidazolium ring, methyl group, and hexadecyl chain.

-

Mass Spectrometry: To determine the molecular weight of the cation.

-

Elemental Analysis: To determine the elemental composition of the compound.

References

An In-depth Technical Guide to 1-Hexadecyl-3-methylimidazolium Bromide ([C16mim]Br)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, experimental protocols, and potential applications.

Physicochemical Characteristics

This compound is an imidazolium-based ionic liquid characterized by a long C16 alkyl chain attached to the imidazolium cation, with bromide as the counter-anion.[1] This structure imparts amphiphilic properties, making it behave as a surfactant.[1][2] It typically appears as a white to light yellow powder or crystalline solid.[1]

Table 1: Key Physicochemical Properties of [C16mim]Br

| Property | Value | References |

| Molecular Formula | C20H39BrN2 | [3][4] |

| Molecular Weight | 387.44 g/mol | [3][4] |

| CAS Number | 132361-22-9 | [3][4] |

| Appearance | White to light yellow powder/crystalline solid | [1] |

| Melting Point | 42-68 °C | [1][4][5][6] |

| Decomposition Temperature | Onset reported above 150 °C | [1] |

| Purity (typical) | >97% | [1] |

Synthesis of [C16mim]Br

The synthesis of this compound is typically achieved through a quaternization reaction involving the S_N2 substitution of 1-bromohexadecane with 1-methylimidazole.[1][5][7]

Experimental Protocol: Synthesis of [C16mim]Br

Materials:

-

1-methylimidazole (99% purity)

-

1-bromohexadecane (97% purity)

-

Ethyl acetate (≥99.5% purity) or Dichloromethane (≥99.9% purity)

-

Nitrogen gas

Procedure:

-

In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of 1-methylimidazole and 1-bromohexadecane in a suitable solvent such as ethyl acetate or dichloromethane.[5][7][8]

-

The reaction mixture is stirred under a nitrogen atmosphere at a controlled temperature, typically around 65 °C, for 24 hours.[5]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The resulting product is filtered and washed multiple times with ethyl acetate to remove any unreacted starting materials.[5]

-

The purified solid is then dried under vacuum at approximately 40 °C for 24 hours to yield this compound as a white powder.[5]

-

The final product's structure and purity can be confirmed using analytical techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared Spectroscopy).[1]

Thermal Stability

[C16mim]Br exhibits good thermal stability, a characteristic feature of many ionic liquids.[1] Thermogravimetric analysis (TGA) is the standard method for evaluating its thermal decomposition.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Instrument:

-

Thermogravimetric Analyzer (e.g., TGA-Q500)

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of [C16mim]Br into a tared TGA pan (e.g., platinum or alumina).

-

Place the pan into the TGA furnace.

-

Heat the sample under a controlled atmosphere, typically flowing nitrogen, to prevent oxidative degradation.[9]

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 600 °C).

-

The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

A study on similar 1-alkyl-3-methylimidazolium bromide ionic liquids showed that decomposition often begins at temperatures significantly lower than the onset temperature determined by fast-scan TGA, especially during long-term isothermal studies.[9] The hygroscopic nature of [C16mim]Br can also affect its thermal stability, with the presence of water potentially lowering the onset of degradation.[5]

Surfactant Properties and Micelle Formation

The amphiphilic nature of [C16mim]Br, with its hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, allows it to act as a surfactant.[1][2] In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into micelles.[10]

Table 2: Surfactant Properties of Imidazolium-Based Ionic Liquids

| Ionic Liquid | Critical Micelle Concentration (CMC) | Method | Conditions | Reference |

| 1-Hexadecyl-3-methylimidazolium chloride | [11] | |||

| 1-Dodecyl-3-methylimidazolium chloride | Conductivity, Surface Tension | Aqueous, 293.15-308.15 K | [12] | |

| 1-Tetradecyl-3-methylimidazolium bromide | Conductivity, Surface Tension | Aqueous, 298.15-318.15 K | [13] |

Note: Specific CMC values for [C16mim]Br were not consistently found across the searched literature, but related compounds are listed for comparison.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Common methods include surface tension, conductivity, and fluorescence spectroscopy.[10][12]

Conductivity Method:

-

Prepare a series of aqueous solutions of [C16mim]Br with varying concentrations.

-

Measure the specific conductivity of each solution at a constant temperature.

-

Plot the specific conductivity versus the concentration of [C16mim]Br.

-

The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[12]

Antimicrobial and Cytotoxic Activity

Imidazolium-based ionic liquids, particularly those with longer alkyl chains like [C16mim]Br, have demonstrated significant antimicrobial and cytotoxic properties.[14][15] The antimicrobial efficacy generally increases with the length of the alkyl chain.[15][16]

Table 3: Antimicrobial and Cytotoxic Activity Profile

| Organism/Cell Line | Activity | Key Findings | References |

| Candida tropicalis | Antifungal | [C16mim]Cl was highly effective in eliminating viable cells in biofilms at much lower concentrations than chlorhexidine. | [11] |

| Human leukemia cell lines | Cytotoxic | 1-hexadecyl-3-methylimidazolium chloride showed high activity. | [14] |

| Various Bacteria and Fungi | Antimicrobial | Antimicrobial activity increases with alkyl chain length, with a potential cut-off effect at C16 or C18. | [15][16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Procedure (Broth Microdilution Method):

-

Prepare a stock solution of [C16mim]Br in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the [C16mim]Br stock solution in a liquid growth medium appropriate for the test microorganism.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Include positive (microorganism with no [C16mim]Br) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of [C16mim]Br at which no growth is observed.

Applications in Drug Development and Research

The unique properties of [C16mim]Br make it a versatile compound in various research and development areas:

-

Drug Delivery: Its surfactant properties suggest potential use in formulations for drug solubilization and as a component of microemulsions.[17]

-

Antimicrobial Agent: Its potent activity against a range of microbes, including those forming biofilms, makes it a candidate for the development of new disinfectants and antiseptics.[11][15]

-

Catalysis and Synthesis: Like other ionic liquids, it can serve as a green solvent and catalyst in organic synthesis.[2]

-

Extraction: Aqueous solutions of [C16mim]Br have been successfully used for the extraction of organic molecules, such as polycyclic aromatic hydrocarbons, from environmental samples.[18][19]

Safety and Handling

[C16mim]Br requires careful handling in a laboratory setting. It is advisable to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[20] Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[21][22] In case of ingestion, rinse the mouth with water and seek immediate medical attention; do not induce vomiting.[20]

Studies on related imidazolium ionic liquids have indicated potential toxicity to aquatic organisms, causing oxidative stress and DNA damage in zebrafish at certain concentrations.[23][24] Therefore, proper disposal and environmental considerations are crucial.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C20H39BrN2 | CID 2846928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-åå åº-3-ç²åºåªå溴ç--Lanzhou Greenchem ILs (Center for Greenchemistry and catalysis), LICP, CAS. Ionic Liquids [ionike.com]

- 5. Polymer Blends Based on 1-Hexadecyl-3-methyl Imidazolium 1,3-Dimethyl 5-Sulfoisophthalate Ionic Liquid: Thermo-Mechanical, Surface Morphology and Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 132361-22-9 [m.chemicalbook.com]

- 7. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Hexadecyl-3-methylimidazolium bromide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial and Cytotoxic Activity of Novel Imidazolium-Based Ionic Liquids [mdpi.com]

- 15. Antimicrobial and surface activity of 1-alkyl-3-methylimidazolium derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The ionic liquid this compound as novel extracting system for polycyclic aromatic hydrocarbons contained in sediments using focused microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Page loading... [wap.guidechem.com]

- 23. researchgate.net [researchgate.net]

- 24. Toxic effects of 1-decyl-3-methylimidazolium bromide ionic liquid on the antioxidant enzyme system and DNA in zebrafish (Danio rerio) livers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of 1-Hexadecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium bromide, commonly abbreviated as [C16mim]Br, is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, stemming from a hydrophilic imidazolium headgroup and a long hydrophobic hexadecyl tail, imparts significant surface-active properties. This makes it a compound of considerable interest in various applications, including as a template for nanoparticle synthesis, in emulsion formation, and notably in drug delivery systems where it can act as a solubilizing agent and penetration enhancer.[1][2] This technical guide provides a comprehensive overview of the core surfactant properties of [C16mim]Br, detailed experimental protocols for their determination, and a summary of key quantitative data.

Core Surfactant Properties of this compound

The surfactant properties of [C16mim]Br are characterized by several key parameters that govern its behavior in solution and at interfaces. These include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), aggregation number (Nagg), Krafft temperature, and the thermodynamic parameters of micellization.

Quantitative Data Summary

The following table summarizes the experimentally determined surfactant properties for this compound in aqueous solutions.

| Property | Value | Method of Determination | Reference |

| Critical Micelle Concentration (CMC) | 0.55 mM | Not Specified | [1] |

| Surface Tension at CMC (γCMC) | 39.1 mN/m | Not Specified | [1] |

| Aggregation Number (Nagg) | 81.6 | Fluorescence Quenching | [1] |

| Krafft Temperature | Data not available in search results | Typically by Conductivity | |

| Gibbs Free Energy of Micellization (ΔG°m) | Data not available in search results | Calculated from CMC | |

| Enthalpy of Micellization (ΔH°m) | Data not available in search results | Calculated from temperature dependence of CMC | |

| Entropy of Micellization (ΔS°m) | Data not available in search results | Calculated from ΔG°m and ΔH°m |

Experimental Protocols

Accurate determination of the surfactant properties of [C16mim]Br is crucial for its application. Below are detailed methodologies for the key experiments.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3]

Apparatus and Materials:

-

Tensiometer (Du Noüy ring or Wilhelmy plate method)

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

This compound ([C16mim]Br)

-

High-purity water (e.g., Milli-Q)

Procedure:

-

Prepare a stock solution of [C16mim]Br of a known concentration (e.g., 10 mM) in high-purity water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC (e.g., 0.01 mM to 5 mM).

-

Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Measure the surface tension of each dilution, starting from the lowest concentration to minimize contamination. Ensure the platinum ring or plate is thoroughly cleaned and flamed between measurements.

-

Record the surface tension value for each concentration.

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot.[4]

Determination of Aggregation Number (Nagg) by Fluorescence Quenching

This technique utilizes a fluorescent probe (e.g., pyrene) and a quencher that are both solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of the quencher within the micelle, which in turn is related to the aggregation number.[1][5]

Apparatus and Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Volumetric flasks and micropipettes

-

[C16mim]Br

-

Fluorescent probe (e.g., Pyrene)

-

Quencher (e.g., Cetylpyridinium chloride, CPC)

-

High-purity water

Procedure:

-

Prepare a series of aqueous solutions of [C16mim]Br at a concentration significantly above its CMC.

-

To each solution, add a constant small amount of the fluorescent probe (e.g., pyrene to a final concentration of ~1 µM).

-

Prepare a stock solution of the quencher (e.g., CPC).

-

Add varying amounts of the quencher stock solution to the [C16mim]Br/pyrene solutions.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence intensity of the probe in each sample. The excitation and emission wavelengths will depend on the probe used (for pyrene, excitation is typically around 335 nm and emission is monitored at several vibronic bands, e.g., ~373 nm and ~384 nm).

-

The aggregation number (Nagg) can be calculated using the following equation, assuming a Poisson distribution of the quencher in the micelles: ln(I₀ / I) = [Q] / ([S] - CMC) * Nagg where I₀ is the fluorescence intensity in the absence of the quencher, I is the fluorescence intensity in the presence of the quencher, [Q] is the quencher concentration, and [S] is the total surfactant concentration.

-

A plot of ln(I₀ / I) versus [Q] should yield a straight line, and Nagg can be determined from the slope.

Determination of Krafft Temperature by Conductivity

The Krafft temperature is the temperature at which the solubility of a surfactant equals its CMC. Below the Krafft temperature, the surfactant exists as a crystalline solid in equilibrium with a low concentration of monomers in solution. As the temperature is increased, the solubility of the surfactant increases. At the Krafft temperature, there is a sharp increase in solubility as micelles begin to form, leading to a significant increase in the conductivity of the solution.[6][7]

Apparatus and Materials:

-

Conductivity meter with a temperature probe

-

Water bath with temperature control

-

Magnetic stirrer and stir bar

-

Beaker

-

[C16mim]Br

-

High-purity water

Procedure:

-

Prepare a solution of [C16mim]Br at a concentration above its CMC.

-

Cool the solution in the water bath to a temperature below the expected Krafft temperature, allowing the surfactant to precipitate.

-

Place the beaker containing the surfactant suspension in the water bath on a magnetic stirrer and begin gentle stirring.

-

Immerse the conductivity probe and a thermometer in the suspension.

-

Slowly increase the temperature of the water bath (e.g., 1°C every 10-15 minutes) to ensure thermal equilibrium.

-

Record the conductivity and temperature at regular intervals.

-

Plot the conductivity as a function of temperature.

-

The Krafft temperature is identified as the temperature at which a sharp break in the conductivity-temperature curve occurs.[7]

Thermodynamic Parameters of Micellization

The spontaneity and the driving forces of micelle formation can be understood by examining the thermodynamic parameters: the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These can be calculated from the temperature dependence of the CMC.

The standard Gibbs free energy of micellization can be calculated using the following equation: ΔG°m = RT ln(CMC) where R is the gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.

The standard enthalpy of micellization can be determined from the Gibbs-Helmholtz equation by plotting ln(CMC) versus 1/T: ΔH°m = -R [d(ln CMC) / d(1/T)] The slope of the ln(CMC) vs. 1/T plot is equal to -ΔH°m/R.

The standard entropy of micellization can then be calculated from the Gibbs free energy and enthalpy: ΔS°m = (ΔH°m - ΔG°m) / T

A negative ΔG°m indicates a spontaneous micellization process. The signs and magnitudes of ΔH°m and ΔS°m provide insight into the driving forces of micellization, which is typically an entropy-driven process due to the hydrophobic effect.[8]

Structure-Property Relationship of [C16mim]Br

The surfactant properties of [C16mim]Br are a direct consequence of its molecular structure.

The cationic imidazolium headgroup provides hydrophilicity and electrostatic interactions, while the long C16 alkyl chain imparts strong hydrophobicity. This pronounced amphiphilicity drives the self-assembly of [C16mim]Br molecules in aqueous solution to form micelles, thereby minimizing the unfavorable contact between the hydrophobic tails and water. This same structural feature is responsible for its ability to adsorb at interfaces and reduce surface tension.

Conclusion

This compound is a versatile cationic surfactant with well-defined surface-active properties. Understanding and accurately measuring its CMC, aggregation number, Krafft temperature, and thermodynamic parameters of micellization are essential for its effective utilization in research and development, particularly in the field of drug delivery. The experimental protocols and data presented in this guide provide a foundational resource for scientists and researchers working with this promising ionic liquid surfactant. Further research to fill the gaps in the quantitative data, especially regarding the Krafft temperature and a full thermodynamic profile at various temperatures, would be beneficial for a more complete understanding of its behavior.

References

- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Solubility of 1-Hexadecyl-3-methylimidazolium Bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize ionic liquids in their work. The guide summarizes available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the key factors influencing solubility and the experimental workflow.

Introduction to this compound

This compound is a cationic surfactant and an ionic liquid with a molecular formula of C₂₀H₃₉BrN₂. Its structure, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, gives it an amphiphilic character. This dual nature significantly influences its solubility in different media, making it a subject of interest for various applications, including as a solvent in synthesis and extractions, and in the formation of micelles and liquid crystals. The long alkyl chain generally enhances its solubility in less polar organic solvents compared to its shorter-chain imidazolium counterparts, while it still retains some solubility in polar solvents[1].

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and the behavior of similar long-chain ionic liquids, a qualitative assessment of its solubility can be made. The following table summarizes the expected and, where available, reported solubility of [C16mim]Br in several common organic solvents. It is important to note that for many solvents, the data is qualitative and experimental verification is recommended.

| Solvent | Polarity Index | Expected/Reported Solubility of [C16mim]Br | Notes |

| Methanol | 5.1 | Soluble | The polar nature of methanol can interact with the imidazolium head, while the alkyl chain has some affinity for the methyl group of the solvent. |

| Ethanol | 4.3 | Soluble | Similar to methanol, ethanol is expected to be a good solvent. The chloride analogue, 1-hexadecyl-3-methylimidazolium chloride, is reported to be soluble in ethanol[2]. |

| Acetone | 5.1 | Moderately Soluble to Soluble | Acetone's polarity should allow for dissolution, though perhaps to a lesser extent than alcohols. |

| Chloroform | 4.1 | Soluble | As a less polar solvent, chloroform is expected to effectively solvate the long hexadecyl chain, leading to good solubility. |

| Toluene | 2.4 | Sparingly Soluble to Moderately Soluble | The nonpolar nature of toluene favors interaction with the alkyl tail, but the ionic head may limit solubility. |

| Hexane | 0.1 | Sparingly Soluble to Insoluble | Hexane is very nonpolar and is not expected to be a good solvent for the ionic head of [C16mim]Br. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble | DMSO is a highly polar aprotic solvent and is generally a good solvent for many ionic liquids. |

| Acetonitrile | 5.8 | Moderately Soluble | Acetonitrile is a polar aprotic solvent and is expected to dissolve [C16mim]Br. |

Note: The solubility is dependent on temperature. The values presented are generally for ambient conditions.

Factors Influencing Solubility

The solubility of this compound in organic solvents is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. A diagram illustrating these relationships is provided below.

Caption: Factors influencing the solubility of [C16mim]Br.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered a reliable technique for measuring the equilibrium solubility of a solid in a liquid.

Principle

An excess amount of the solid ionic liquid is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved ionic liquid in the supernatant is then determined using a suitable analytical method, such as gravimetric analysis or UV-Vis spectrophotometry.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass (for gravimetric analysis)

-

Drying oven (for gravimetric analysis)

-

UV-Vis spectrophotometer and quartz cuvettes (for spectrophotometric analysis)

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the experimental determination of solubility.

References

Thermal Stability and Decomposition of 1-Hexadecyl-3-methylimidazolium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal stability and decomposition characteristics of the ionic liquid 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br). Understanding the thermal properties of this long-chain imidazolium salt is critical for its application in various fields, including as a solvent in chemical synthesis, a component in drug delivery systems, and in materials science, where thermal stress is a significant factor. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding for researchers and professionals in the field.

Quantitative Thermal Decomposition Data

The following table summarizes the thermal decomposition data for shorter-chain analogues, 1-butyl-3-methylimidazolium bromide ([C4mim]Br) and 1-octyl-3-methylimidazolium bromide ([C8mim]Br).

| Compound | Onset Decomposition Temp. (T_onset) (°C) | Peak Decomposition Temp. (T_peak) (°C) | Heating Rate (°C/min) | Atmosphere |

| 1-Butyl-3-methylimidazolium bromide | ~260 | Not Reported | Not Reported | Not Reported |

| 1-Octyl-3-methylimidazolium bromide | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Specific T_onset and T_peak values for [C8mim]Br were not explicitly found, but its stability is expected to be higher than [C4mim]Br.

Based on the trend of increasing thermal stability with longer alkyl chains, it is anticipated that the onset decomposition temperature of this compound would be significantly higher than 260°C.

Experimental Protocol: Thermogravimetric Analysis (TGA) of Ionic Liquids

The following is a detailed methodology for conducting thermogravimetric analysis on ionic liquids like this compound to determine their thermal stability and decomposition profile.

Objective: To determine the onset decomposition temperature (T_onset) and the temperature of maximum decomposition rate (T_peak) of the ionic liquid.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the ionic liquid sample is free of solvent and moisture, as these can interfere with the analysis. This can be achieved by drying the sample under high vacuum at a temperature below its decomposition point (e.g., 80-100°C) for a sufficient period (e.g., 24-48 hours).

-

Accurately weigh a small amount of the dried sample (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).

TGA Parameters:

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C.

-

Ramp the temperature from 30°C to a final temperature well above the expected decomposition point (e.g., 600°C).

-

A constant heating rate of 10°C/min is commonly used. Slower or faster heating rates (e.g., 5 or 20°C/min) can also be employed to study the kinetics of decomposition.

-

-

Atmosphere:

-

Use a high-purity inert gas, such as nitrogen or argon, to purge the furnace.

-

Maintain a constant flow rate of the purge gas (e.g., 20-50 mL/min) throughout the experiment to remove any gaseous decomposition products.

-

-

Data Collection:

-

Record the sample weight as a function of temperature.

-

The instrument software will typically also calculate the derivative of the weight loss curve (DTG curve), which shows the rate of weight loss.

-

Data Analysis:

-

TGA Curve: Plot the sample weight (%) on the y-axis against the temperature (°C) on the x-axis.

-

DTG Curve: Plot the derivative of the weight loss (%/°C or %/min) on the y-axis against the temperature (°C) on the x-axis.

-

Determine T_onset: The onset decomposition temperature is determined as the temperature at which a significant weight loss begins. This is often calculated by the intersection of the baseline before decomposition and the tangent of the steepest part of the weight loss curve.

-

Determine T_peak: The peak decomposition temperature is the temperature at which the rate of weight loss is at its maximum. This corresponds to the peak in the DTG curve.

Visualizing the Process

To better illustrate the experimental and theoretical aspects of this analysis, the following diagrams are provided.

Caption: Experimental workflow for thermogravimetric analysis of ionic liquids.

The thermal decomposition of 1-alkyl-3-methylimidazolium halides is generally believed to proceed via a nucleophilic substitution (SN2) reaction. In this pathway, the bromide anion attacks one of the alkyl groups on the imidazolium cation, leading to the formation of a neutral alkyl bromide and 1-methylimidazole or 1-hexadecylimidazole.

Caption: Proposed SN2 decomposition pathway for this compound.

Summary

This technical guide has synthesized the available information on the thermal stability of this compound. While specific quantitative decomposition data for this compound remains elusive in the current literature, analysis of its shorter-chain analogues and related long-chain imidazolium salts strongly suggests a high degree of thermal stability, with an expected onset of decomposition significantly above 260°C. A detailed, standardized protocol for thermogravimetric analysis has been provided to enable researchers to accurately determine the thermal properties of this and other ionic liquids. The visualized experimental workflow and proposed decomposition mechanism offer a clear framework for understanding the process of thermal analysis and the chemical changes that occur upon heating. For professionals in drug development and materials science, the high thermal stability of this compound makes it a promising candidate for applications requiring robust performance at elevated temperatures. Further experimental investigation is warranted to precisely quantify its thermal decomposition profile.

An In-depth Technical Guide to the Spectroscopic Data of 1-Hexadecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the ionic liquid 1-hexadecyl-3-methylimidazolium bromide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemistry, materials science, and drug development who utilize or are investigating the properties of this long-chain imidazolium salt.

Introduction

This compound, often abbreviated as [C16MIM]Br, is a cationic surfactant and ionic liquid that has garnered significant interest due to its unique physicochemical properties. Its structure, featuring a hydrophilic imidazolium head and a long hydrophobic hexadecyl tail, imparts amphiphilic characteristics, making it suitable for a variety of applications, including as a surfactant, in catalysis, and for the formation of micelles and liquid crystals.[1] Accurate characterization of its molecular structure is paramount for its effective application, and NMR and IR spectroscopy are powerful analytical techniques for this purpose. This guide presents a detailed summary of the available spectroscopic data and the methodologies for their acquisition.

Spectroscopic Data

The following sections present the ¹H NMR, ¹³C NMR, and characteristic IR absorption data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in NMR spectra provide detailed information about the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the imidazolium ring, the N-methyl group, and the long hexadecyl chain. The data presented in Table 1 was obtained in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.41 | s | 1H | NCHN (Imidazolium C2-H) |

| 7.51 | t, J = 1.8 Hz | 1H | NCH (Imidazolium C4/C5-H) |

| 7.37 | t, J = 1.8 Hz | 1H | NCH (Imidazolium C4/C5-H) |

| 4.27–4.38 | t, J = 7.4 Hz | 2H | N-CH₂-(CH₂)₁₄-CH₃ |

| 4.14 | s | 3H | N-CH₃ |

| 1.90 | dt, J = 7.1, 7.4 Hz | 2H | N-CH₂-CH₂-(CH₂)₁₃-CH₃ |

| 1.22–1.33 | m | 27H | N-(CH₂)₂-(CH₂)₁₃-CH₃ |

| 0.83–0.93 | t, J = 7.1 Hz | 3H | N-(CH₂)₁₅-CH₃ |

s = singlet, t = triplet, dt = doublet of triplets, m = multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The data for this compound in CDCl₃ is summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 137.67 | NCHN (Imidazolium C2) |

| 123.46 | NCH (Imidazolium C4/C5) |

| 121.72 | NCH (Imidazolium C4/C5) |

| 50.20 | N-CH₂-(CH₂)₁₄-CH₃ |

| 36.78 | N-CH₃ |

| 31.89 | Alkyl Chain CH₂ |

| 30.30 | Alkyl Chain CH₂ |

| 29.65 | Alkyl Chain CH₂ |

| 29.62 | Alkyl Chain CH₂ |

| 29.57 | Alkyl Chain CH₂ |

| 29.48 | Alkyl Chain CH₂ |

| 29.36 | Alkyl Chain CH₂ |

| 29.33 | Alkyl Chain CH₂ |

| 28.98 | Alkyl Chain CH₂ |

| 26.25 | Alkyl Chain CH₂ |

| 22.66 | Alkyl Chain CH₂ |

| 14.10 | -CH₃ (Terminal methyl of hexadecyl) |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3150-3050 | C-H stretch | Aromatic C-H stretching of the imidazolium ring. |

| ~2950-2850 | C-H stretch | Asymmetric and symmetric stretching of CH₂ and CH₃ groups in the hexadecyl chain. |

| ~1570-1560 | C=N stretch | Stretching vibration of the C=N bond within the imidazolium ring. |

| ~1470-1460 | C-H bend | Scissoring and bending vibrations of the CH₂ groups in the alkyl chain. |

| ~1170-1160 | Ring vibration | In-plane bending and ring vibrations of the imidazolium core. |

| ~750-650 | C-H bend | Out-of-plane bending of the C-H bonds of the imidazolium ring. |

Experimental Protocols

The following sections describe the general methodologies for obtaining the NMR and IR spectroscopic data for this compound.

Synthesis of this compound

A common synthetic route to this compound involves the quaternization of 1-methylimidazole with 1-bromohexadecane.[2]

-

Materials: 1-methylimidazole, 1-bromohexadecane, and a suitable solvent such as dichloromethane or acetonitrile.

-

Procedure: Equimolar amounts of 1-methylimidazole and 1-bromohexadecane are dissolved in the chosen solvent. The reaction mixture is then stirred, often with heating (e.g., at 350 K), for an extended period (e.g., 24-48 hours) under an inert atmosphere (e.g., nitrogen).[2] After the reaction is complete, the solvent is removed under reduced pressure. The resulting product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final product as a white to light-yellow solid.[2]

NMR Spectroscopy

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation: A small amount of the this compound sample (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition: For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance the signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) and are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the infrared spectrum.

-

Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and subtracted from the sample spectrum. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1-Hexadecyl-3-methylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-hexadecyl-3-methylimidazolium bromide ([C16mim]Br), an ionic liquid with significant potential in various scientific and pharmaceutical applications. A thorough understanding of its solid-state architecture is crucial for predicting its behavior, optimizing its properties, and designing novel applications. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and illustrates the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The key quantitative data are summarized in the table below for straightforward comparison and reference.

| Parameter | Value |

| Empirical Formula | C₂₀H₃₉N₂⁺ · Br⁻ · H₂O |

| Formula Weight | 405.46 |

| Crystal System | Triclinic |

| Space Group | P1 |

| Unit Cell Dimensions | |

| a | 5.4989 (5) Å |

| b | 7.8507 (9) Å |

| c | 27.330 (3) Å |

| α | 94.080 (1)° |

| β | 91.492 (1)° |

| γ | 101.929 (2)° |

| Volume | 1150.4 (2) ų |

| Z | 2 |

| Temperature | 293 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.170 Mg m⁻³ |

| Absorption Coefficient (μ) | 1.80 mm⁻¹ |

| Reflections Collected | 5929 |

| Independent Reflections | 3995 |

| R(int) | 0.026 |

| Final R indices [I>2σ(I)] | R1 = 0.057, wR2 = 0.148 |

| Goodness-of-fit (S) | 1.04 |

Experimental Protocols

The determination of the crystal structure of this compound monohydrate involved the following key experimental procedures:

Synthesis and Crystallization

-

Synthesis : 1-Methylimidazole (0.14 mol) and 1-bromohexadecane (0.15 mol) were added to 30 ml of dichloromethane.[1] The solution was stirred at 350 K for 48 hours under a nitrogen atmosphere.[1] The resulting clear solution was then evaporated under vacuum to yield the product.[1]

-

Crystallization : Colorless single crystals suitable for X-ray diffraction analysis were obtained by the slow evaporation of an ethyl acetate solution of the synthesized compound over a period of two weeks.[1]

Single-Crystal X-ray Diffraction

-

Data Collection : A suitable single crystal with dimensions of 0.38 × 0.23 × 0.12 mm was mounted on a Bruker SMART CCD area-detector diffractometer.[1] The data were collected at a temperature of 293 K using graphite-monochromated Mo Kα radiation.[1]

-

Data Reduction : The collected diffraction data were processed using the SAINT software package.[1] A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution and Refinement : The crystal structure was solved by direct methods using the SHELXS97 program and refined by full-matrix least-squares on F² using the SHELXL97 program.[1] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.[1]

Structural Analysis Workflow

The logical flow of the experimental and computational steps involved in the crystal structure analysis is depicted in the following diagram.

References

The Catalytic Potential of 1-Hexadecyl-3-methylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Hexadecyl-3-methylimidazolium bromide ([C16mim]Br), a prominent member of the imidazolium-based ionic liquid family, is emerging as a versatile tool in the field of catalysis. Its unique amphiphilic nature, stemming from a hydrophilic imidazolium head and a long, hydrophobic hexadecyl tail, imparts surfactant-like properties that are highly advantageous in various catalytic systems.[1] This technical guide provides an in-depth exploration of the applications of [C16mim]Br in catalysis, with a focus on its role in the synthesis of catalytically active nanoparticles and its utility in key organic transformations. We present quantitative data, detailed experimental protocols, and visual representations of catalytic pathways and workflows to support researchers in harnessing the potential of this ionic liquid.

Core Properties of this compound

[C16mim]Br is typically a white to light yellow powder or crystalline solid with a melting point in the range of 42-68°C.[1] Its notable thermal stability, with decomposition often occurring above 150°C, makes it suitable for reactions requiring moderate heating.[1] The long alkyl chain enhances its solubility in less polar organic solvents compared to shorter-chain imidazolium salts, while it maintains some solubility in polar solvents.[1] The synthesis of high-purity [C16mim]Br is achieved through the quaternization of N-methylimidazole with 1-bromohexadecane.[1]

Application in Nanoparticle Synthesis for Catalysis

A primary application of [C16mim]Br in catalysis is its use as a capping agent and stabilizer in the synthesis of metal nanoparticles. The ionic liquid plays a crucial role in controlling the size, shape, and stability of the nanoparticles, which in turn dictates their catalytic activity and selectivity.[2][3]

Synthesis of Porous Palladium Nanocubes for Methanol Electro-oxidation

[C16mim]Br has been successfully employed in the facile, one-pot synthesis of porous palladium nanocubes (PdPNs) that exhibit superior catalytic activity for methanol electro-oxidation, a key reaction in direct methanol fuel cells.[1]

Experimental Protocol: Synthesis of Porous Palladium Nanocubes (PdPNs)

-

Preparation of Precursor Solution: In a typical synthesis, a specific amount of a palladium precursor, such as palladium(II) acetylacetonate, is dissolved in N,N-dimethylformamide (DMF).

-

Addition of [C16mim]Br: An aqueous solution of this compound is added to the palladium precursor solution. The [C16mim]Br acts as a capping agent, directing the formation of the nanocube morphology.

-

Reduction: A reducing agent, such as ascorbic acid, is introduced to the mixture to reduce the palladium ions to metallic palladium.

-

Hydrothermal Treatment: The resulting solution is transferred to a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120°C) for a designated period (e.g., 12 hours).

-

Purification: The synthesized PdPNs are collected by centrifugation, washed multiple times with ethanol and deionized water to remove any unreacted precursors and excess ionic liquid, and finally dried under vacuum.

Catalytic Performance:

The resulting PdPNs demonstrate significantly enhanced electrocatalytic activity and stability for methanol oxidation compared to solid Pd nanocubes and commercial Pd/C catalysts.

| Catalyst | Forward Peak Current Density (mA cm⁻²) | Stability (% of initial current after 1500 cycles) |

| Porous Pd Nanocubes (PdPNs) | 13.11 | 86.3 |

| Solid Pd Nanocubes | 7.25 | Not Reported |

| Commercial Pd/C | 0.11 | Not Reported |

Table 1: Comparison of catalytic performance for methanol electro-oxidation in alkaline medium.[1]

Application in Organic Synthesis

The unique properties of [C16mim]Br and the nanoparticles synthesized using it as a stabilizer open up avenues for various applications in organic synthesis.

Catalytic Reduction of Nitroaromatics

Nanoparticles stabilized by long-chain imidazolium ionic liquids, similar to [C16mim]Br, have shown excellent catalytic activity in the reduction of nitroaromatic compounds, which are common pollutants. For instance, gold nanoparticles stabilized by 1-butyl-3-hexadecylimidazolium bromide have been used for the reduction of 4-nitrophenol to 4-aminophenol.[3][4]

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

-

Preparation of Reaction Mixture: An aqueous solution of 4-nitrophenol is prepared in a quartz cuvette.

-

Addition of Catalyst: A specific amount of the ionic liquid-stabilized nanoparticle catalyst is added to the 4-nitrophenol solution.

-

Initiation of Reaction: A freshly prepared aqueous solution of a reducing agent, such as sodium borohydride (NaBH₄), is added to the mixture to initiate the reduction reaction.

-

Monitoring the Reaction: The progress of the reaction is monitored spectrophotometrically by observing the decrease in the absorbance of the 4-nitrophenolate ion at its characteristic wavelength (around 400 nm).

Kinetic Data:

The reaction typically follows pseudo-first-order kinetics. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(A_t/A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance. For the reduction of 4-nitrophenol using gold nanoparticles stabilized by a C16-imidazolium bromide ionic liquid, the apparent rate constant has been reported to be in the order of 10⁻⁴ s⁻¹.[4]

Potential in Cross-Coupling Reactions

While specific studies detailing the use of [C16mim]Br-stabilized nanoparticles for Suzuki and Heck cross-coupling reactions are still emerging, the existing literature on similar systems suggests significant potential. Imidazolium-based ionic liquids are known to enhance the stability and catalytic activity of palladium nanoparticles in these crucial C-C bond-forming reactions.[5] The surfactant nature of [C16mim]Br could be particularly beneficial in creating micellar reaction environments, facilitating the interaction between reactants of different polarities.

Conclusion and Future Outlook

This compound has demonstrated its value as a versatile component in catalytic systems, primarily as a highly effective stabilizer and morphology-directing agent for the synthesis of catalytically active metal nanoparticles. The tailored properties of these nanoparticles, particularly in terms of size, shape, and stability, directly translate to enhanced catalytic performance in applications such as fuel cell technology and environmental remediation.